molecular formula C8H4BrClN2 B1343828 6-Bromo-1-chlorophthalazine CAS No. 470484-70-9

6-Bromo-1-chlorophthalazine

Cat. No.: B1343828
CAS No.: 470484-70-9
M. Wt: 243.49 g/mol
InChI Key: GHENEHYQUQKATD-UHFFFAOYSA-N
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Description

6-Bromo-1-chlorophthalazine is an organic compound belonging to the family of phthalazines, which are heterocyclic organic compounds with a fused phthalazine ring system. It has the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol

Scientific Research Applications

6-Bromo-1-chlorophthalazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for 6-Bromo-1-chlorophthalazine includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-Bromo-1-chlorophthalazine involves the reaction of 6-bromophthalazin-1(2H)-one with phosphorous oxychloride in the presence of diisopropylethylamine . The mixture is stirred at room temperature for 30 minutes and then heated to a temperature between 95-100°C under nitrogen atmosphere . This method yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chlorophthalazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Mechanism of Action

The mechanism of action of 6-Bromo-1-chlorophthalazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound has been studied for its anticancer, antiangiogenic, and antioxidant activities.

    6-Bromo-1-chlorophthalazin-1(2H)-one: A precursor in the synthesis of 6-Bromo-1-chlorophthalazine.

Uniqueness

This compound is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-bromo-1-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHENEHYQUQKATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621785
Record name 6-Bromo-1-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470484-70-9
Record name 6-Bromo-1-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-1-CHLOROPHTHALAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-bromophthalazin-1(2H)-one (17, 2.6 g, 12 mmol) in phosphorous oxychloride (11 mL, 116 mmol) was treated with diisopropylethylamine (2.0 mL, 12 mmol). The mixture was stirred at room temperature for 30 min, then warmed up to a temperature of between about 95-100° C. and stirred under nitrogen. The suspension (reaction) became a deep brown solution in about 30 min, then a yellow solid precipitated out. After about 3 h, all of the starting material was converted, as appeared by TLC, to product (M+1=243, 245). After the mixture was cooled down to room temperature, it was diluted with 50 mL CHCl3 and cooled down to 0° C. The precipitate was filtrated, washed with 10 mL ice cool CHCl3, collected and dried under vacuum, to afford 1.96 g of 6-bromo-1-chlorophthalazine 18, as yellow solid. Found MS (ES+): 243, 245 (M+H)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-bromophthalazin-1-ol (10.0 g, 44.4 mmol) in phosphorus oxychloride (104 mL, 1111 mmol) was heated at 105° C. in an oil bath for 3 h. After cooling to RT, the volatiles were removed by vacuum distillation. The residue was diluted with CH2Cl2 and treated with 10% Na2CO3 solution. After stirring for 3 h, the mixture was diluted with 10% Na2CO3 and extracted with CH2Cl2 (3×). The combined organic solution was dried over Na2SO4, filtered through a short pad of silica gel, eluted with EtOAc, and concentrated in vacuo to yield the title compound as a tan solid. MS (ESI, pos. ion) m/z: 242.9, 244.9 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-Bromo-2H-phthalazin-1-one (2.5 g), phosphorous oxychloride (11 mL) and diisopropyl ethyl amine (2 mL) was stirred at RT for 30 min then at 90° C. for 3 h. The reaction was then concentrated under reduced pressure, diluted with ethyl acetate and washed with a saturated solution of NaHCO3, NH4Cl, and brine to afford the desired compound (2.0 g). TLC Rf 0.8 (EA/hexane 2/3).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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